2,3,4,7-tetrahydro-1H-inden-2-ylamine

Monoamine transporter release DAT/NET selectivity Catecholamine selectivity

2,3,4,7-Tetrahydro-1H-inden-2-ylamine (commonly referred to as 2-aminoindane, 2-AI, or 2-indanylamine; CAS 2975-41-9) is the unsubstituted parent compound of the 2-aminoindane structural class – rigid cyclic congeners of amphetamine where the α- and β-carbons of the phenylethylamine backbone are constrained within an indane bicyclic framework. Differing from 1-aminoindane (1-AI) by placement of the primary amine at the 2-position of the cyclopentane ring, this constitutional isomerism fundamentally alters its pharmacological engagement, rendering 2-AI a substrate-type releaser selective for norepinephrine (NET) and dopamine (DAT) transporters rather than a serotonin-preferring agent.

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
Cat. No. B8554382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,7-tetrahydro-1H-inden-2-ylamine
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESC1C=CCC2=C1CC(C2)N
InChIInChI=1S/C9H13N/c10-9-5-7-3-1-2-4-8(7)6-9/h1-2,9H,3-6,10H2
InChIKeyJYCVVVHIIZAFSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,7-Tetrahydro-1H-Inden-2-Ylamine (2-Aminoindane) – Structural and Pharmacological Class Baseline for Research Procurement


2,3,4,7-Tetrahydro-1H-inden-2-ylamine (commonly referred to as 2-aminoindane, 2-AI, or 2-indanylamine; CAS 2975-41-9) is the unsubstituted parent compound of the 2-aminoindane structural class – rigid cyclic congeners of amphetamine where the α- and β-carbons of the phenylethylamine backbone are constrained within an indane bicyclic framework [1]. Differing from 1-aminoindane (1-AI) by placement of the primary amine at the 2-position of the cyclopentane ring, this constitutional isomerism fundamentally alters its pharmacological engagement, rendering 2-AI a substrate-type releaser selective for norepinephrine (NET) and dopamine (DAT) transporters rather than a serotonin-preferring agent [2]. This unique selectivity profile cannot be replicated by mixing 1-AI with any ring-substituted 2-aminoindane, making 2-AI an essential reference compound for neuroscience target engagement studies.

Why Generic Substitution of 2,3,4,7-Tetrahydro-1H-Inden-2-Ylamine with Other Aminoindanes or Amphetamines Fails in Quantitative Assays


Interchanging 2,3,4,7-tetrahydro-1H-inden-2-ylamine with its closest structural analogs – 5,6-methylenedioxy-2-aminoindane (MDAI), 5-methoxy-2-aminoindane (5-MeO-AI), 5-methoxy-6-methyl-2-aminoindane (MMAI), or even (+)-amphetamine – is not pharmacologically or analytically valid [1]. Unlike 2-AI, which exhibits potent catecholamine-selective releasing activity (NET EC₅₀ = 86 nM; DAT EC₅₀ = 439 nM) and negligible serotonergic activity (SERT EC₅₀ > 10,000 nM), ring-substituted aminoindanes gain serotonergic potency while losing catecholamine selectivity by factors of up to 100-fold [2]. Moreover, 2-AI uniquely binds with nanomolar affinity to α2C-adrenoceptors (Ki = 41 nM) — a property attenuated 30‑fold by simple 5‑methoxy substitution [2]. For procurement decisions, these quantitative differences mean that substituting one aminoindane for another will alter target engagement in a predictable, measurable, and potentially misleading manner.

Quantitative Differential Evidence: 2,3,4,7-Tetrahydro-1H-Inden-2-Ylamine vs. Closest Analogs


Catecholamine-Selective Transporter Release Profile: 2-AI vs. Ring-Substituted 2-Aminoindanes

In a direct head-to-head comparison using rat brain synaptosomes, the parent compound 2,3,4,7-tetrahydro-1H-inden-2-ylamine (2-AI) displayed potent catecholamine-selective releasing actions, whereas ring-substituted 2-aminoindanes shifted selectivity toward serotonin (SERT) by up to 100‑fold [1]. 2-AI released norepinephrine with an EC₅₀ of 86 nM and dopamine with an EC₅₀ of 439 nM, but showed no meaningful serotonin release (SERT EC₅₀ > 10,000 nM), yielding a DAT/SERT ratio > 22.78 [1]. In contrast, MDAI was equipotent at SERT (EC₅₀ = 114 nM) and NET (EC₅₀ = 117 nM) with a DAT/SERT ratio of only 0.08 — a 285‑fold inversion of selectivity relative to 2-AI [1]. MMAI was even more extreme: SERT EC₅₀ = 31 nM vs. NET IC₅₀ = 3,101 nM (100‑fold SERT selectivity) [1].

Monoamine transporter release DAT/NET selectivity Catecholamine selectivity Synaptosomal release assay

α2C-Adrenoceptor Binding Affinity: 2-AI vs. 5-Methoxy-Substituted 2-Aminoindanes

Among 29 receptor and transporter binding sites profiled, 2,3,4,7-tetrahydro-1H-inden-2-ylamine (2-AI) displayed the highest affinity for the α2C-adrenoceptor subtype (Ki = 41 nM) — a property that distinguishes it sharply from 5‑methoxy‑substituted analogs [1]. 5-MeO-AI and MMAI exhibited 30‑fold lower affinity for α2C (estimated Ki ≈ 1,230 nM), and 5‑fold lower affinity for α2A and α2B subtypes, indicating that even a single methoxy substitution on the indane ring markedly impairs α2‑adrenoceptor engagement [1].

α2C-adrenoceptor Receptor binding affinity Competition binding Adrenergic selectivity

Transporter Release Potency Relative to (+)-Amphetamine: 2-AI Benchmarking

Cross-study comparison with historical data from identical synaptosomal release assays positions 2,3,4,7-tetrahydro-1H-inden-2-ylamine as a catecholamine‑selective releaser with a DAT/NET ratio (0.20) slightly lower than that of (+)-amphetamine (0.29), but with substantially reduced DAT/SERT selectivity (2-AI > 22.78 vs. (+)-amphetamine = 71) [1][2]. This indicates that while 2-AI retains NET‑preferential release kinetics similar to the archetypal psychostimulant, it possesses a measurably broader DAT‑vs‑SERT selectivity window, distinguishing it from the narrower selectivity profile of amphetamine.

Amphetamine comparator Synaptosomal release potency DAT/NET selectivity ratio

Scaffold Versatility for Derivative Synthesis: 2-AI as a Common Starting Material for Diverse Pharmacological Profiles

The 2-AI scaffold serves as the single common starting point for synthesis of all major pharmacologically distinct ring-substituted 2-aminoindanes [1]. Introducing a 5,6-methylenedioxy bridge yields MDAI (SERT‑preferring releaser), 5‑methoxy substitution yields 5‑MeO‑AI (mixed SERT/NET profile), and combined 5‑methoxy‑6‑methyl substitution yields MMAI (highly SERT‑selective) — all derived from the same 2‑aminoindane parent [1]. This contrasts with 1‑aminoindane, which primarily yields MAO‑B inhibitors (e.g., rasagiline) and lacks the catecholamine transporter substrate activity characteristic of the 2‑aminoindane class [2].

Scaffold diversification Derivative synthesis Structure-activity relationship Chemical modification

Supplier Purity and Analytical Benchmarking: 2-AI vs. Ring-Substituted Analogs for Reproducible Research

Commercially available 2,3,4,7-tetrahydro-1H-inden-2-ylamine from major research chemical suppliers is routinely characterized at ≥95% purity (HPLC) with full analytical documentation (¹H NMR, ¹³C NMR, HRMS) [1]. The free base is available at >99.0% purity (GC/T) as a colorless to pale yellow liquid with a predicted pKa of 9.21–9.97, indicating full protonation under physiological conditions . The hydrochloride salt (CAS 2338-18-3) is also available at ≥95% purity as a crystalline solid with defined solubility profiles in DMF (25 mg/mL), DMSO (20 mg/mL), ethanol (3 mg/mL), and PBS pH 7.2 (10 mg/mL) [1]. These well-characterized batch specifications enable reproducible preparation of stock solutions across aqueous and organic solvent systems — a logistical advantage not uniformly available for all ring-substituted 2-aminoindane derivatives.

Purity specification Analytical characterization HPLC Batch consistency

Positional Isomer Specificity: 2-AI vs. 1-Aminoindane Behavioral and Biochemical Divergence

The constitutional isomer 1-aminoindane (1-AI), which carries the primary amine at the 1‑position of the cyclopentane ring, produces qualitatively different behavioral effects from 2-aminoindane in rodent models [1]. In a comparative rat study, 2‑aminoindane produced central stimulant effects coupled with reduced motor activity, whereas 1‑aminoindane induced a small anorectic effect and depressed motor activity without the stimulant component [1]. These in vivo differences are consistent with the divergent in vitro transporter profiles: 2‑AI is a DAT/NET substrate‑type releaser, whereas 1‑AI primarily serves as a scaffold for irreversible MAO‑B inhibitors [1][2].

Positional isomer comparison 1-Aminoindane Behavioral pharmacology Motor activity

Optimal Research and Industrial Application Scenarios for 2,3,4,7-Tetrahydro-1H-Inden-2-Ylamine Based on Quantitative Differentiation Evidence


Reference Standard for Catecholamine Transporter Selectivity Profiling in Neuroscience Target Engagement Studies

Use 2,3,4,7-tetrahydro-1H-inden-2-ylamine as the pure catecholamine‑selective reference compound in monoamine transporter release assays. Its well‑characterized selectivity profile (NET EC₅₀ = 86 nM, DAT EC₅₀ = 439 nM, SERT EC₅₀ > 10,000 nM; DAT/SERT ratio > 22.78) provides a reproducible benchmark against which novel DAT/NET‑selective compounds can be quantitatively measured [1]. Ring‑substituted 2‑aminoindanes cannot substitute for this purpose due to their inverted SERT selectivity (MDAI DAT/SERT ratio = 0.08; MMAI DAT/SERT ratio < 0.003) [1].

α2C‑Adrenoceptor Ligand Discovery and Functional Studies

Employ 2‑AI as a selective pharmacological probe for α2C‑adrenoceptors (Ki = 41 nM) in radioligand binding and functional assays [1]. The 30‑fold loss of α2C affinity incurred by 5‑methoxy substitution makes ring‑substituted aminoindanes unsuitable for this application [1]. 2‑AI is the only commercially available aminoindane scaffold that retains nanomolar affinity for α2C receptors.

Parent Scaffold for Medicinal Chemistry Derivatization Campaigns Targeting Diverse Monoamine Transporter Selectivity Profiles

Procure 2,3,4,7-tetrahydro-1H-inden-2-ylamine as the common starting material for parallel synthesis of pharmacologically diverse 2‑aminoindane derivatives [2]. A single batch of parent 2‑AI can yield MDAI (SERT‑preferring), 5‑MeO‑AI (mixed SERT/NET), MMAI (SERT‑selective), or 5‑IAI (SERT/NET) through straightforward electrophilic aromatic substitution or N‑alkylation reactions, enabling systematic structure‑activity relationship (SAR) studies without the need to independently procure each derivative [2].

Behavioral Pharmacology Control Compound for Distinguishing Catecholamine-Mediated vs. Serotonin-Mediated Effects In Vivo

Utilize 2‑AI in rodent behavioral pharmacology studies as a catecholamine‑selective control to distinguish NET/DAT‑mediated behavioral effects from SERT‑mediated effects [1][3]. Unlike amphetamine, which exhibits a wider DAT/SERT selectivity ratio (71 vs. >22.78), 2‑AI provides a narrower serotonergic window that allows more precise attribution of behavioral outcomes to catecholamine vs. serotonin mechanisms [1]. 1‑Aminoindane cannot serve this purpose, as it lacks the central stimulant component characteristic of 2‑AI [3].

Quote Request

Request a Quote for 2,3,4,7-tetrahydro-1H-inden-2-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.